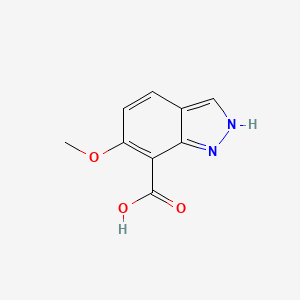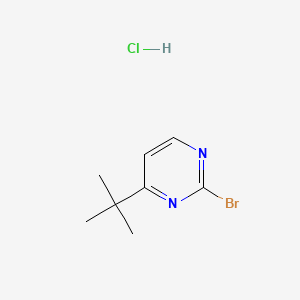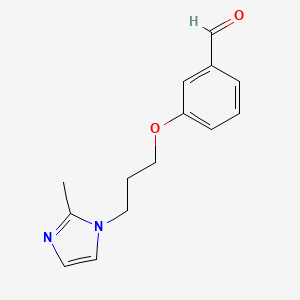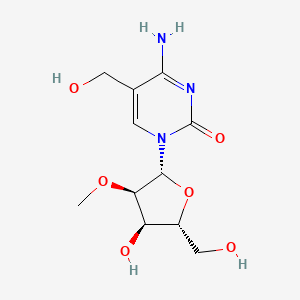
2'-O-Methyl-5-hydroxymethylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-5-hydroxymethylcytidine is a modified nucleoside found in RNA. It is an oxidative derivative of 5-methylcytidine, which plays a significant role in the regulation of gene expression and cellular stress responses. This compound has been identified in various organisms, including archaea, bacteria, and eukarya .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-hydroxymethylcytidine involves the oxidation of 5-methylcytidine. This process can be catalyzed by enzymes such as TET (Ten-Eleven Translocation) enzymes. The reaction conditions typically include the use of bio-isotopologues and LC-MS/HRMS for stability analysis .
Industrial Production Methods
the synthesis in a laboratory setting involves the use of specific enzymes and controlled reaction conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-5-hydroxymethylcytidine undergoes various chemical reactions, including:
Oxidation: Conversion of 5-methylcytidine to 2’-O-Methyl-5-hydroxymethylcytidine.
Substitution: Potential substitution reactions at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as TET enzymes.
Solvents: Typically aqueous solutions or buffers.
Major Products Formed
The major product formed from the oxidation of 5-methylcytidine is 2’-O-Methyl-5-hydroxymethylcytidine .
Scientific Research Applications
2’-O-Methyl-5-hydroxymethylcytidine has several scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of modified nucleosides.
Biology: Investigating the role of RNA modifications in gene expression and cellular stress responses.
Medicine: Exploring potential therapeutic applications in treating diseases related to RNA modifications.
Mechanism of Action
The mechanism of action of 2’-O-Methyl-5-hydroxymethylcytidine involves its incorporation into RNA, where it can influence gene expression and cellular stress responses. The molecular targets include specific RNA sequences, and the pathways involved are related to RNA metabolism and modification .
Comparison with Similar Compounds
Similar Compounds
5-Methylcytidine: The precursor to 2’-O-Methyl-5-hydroxymethylcytidine.
5-Hydroxymethylcytidine: Another oxidative derivative of 5-methylcytidine.
2’-O-Methylcytidine: A related compound with a similar modification at the 2’-O position.
Uniqueness
2’-O-Methyl-5-hydroxymethylcytidine is unique due to its dual modification, which combines methylation at the 2’-O position and hydroxymethylation at the 5 position. This combination of modifications can have distinct effects on RNA stability and function compared to other similar compounds .
Properties
Molecular Formula |
C11H17N3O6 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2,6-8,10,15-17H,3-4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
YHOUCWSAAAAILW-FDDDBJFASA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


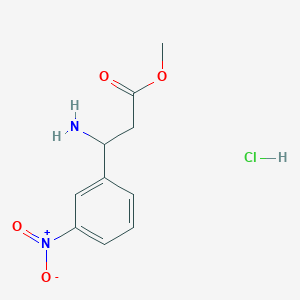
![rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B12308574.png)
![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)

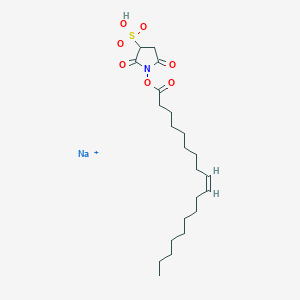
![rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis](/img/structure/B12308595.png)
![2-(2-((4-Fluorobenzyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12308605.png)
![rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis](/img/structure/B12308606.png)

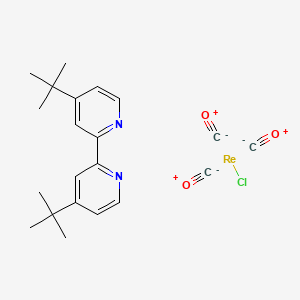
![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)
